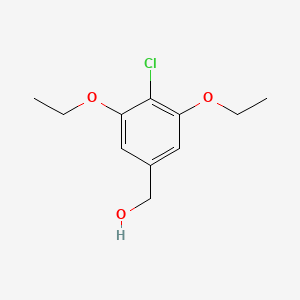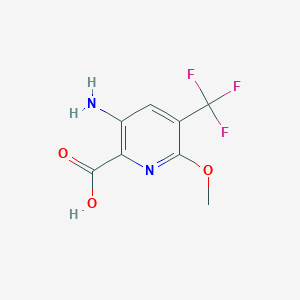
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
概要
説明
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The amino, methoxy, and trifluoromethyl groups are introduced through various substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
科学的研究の応用
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and methoxy groups can form hydrogen bonds with biological targets, influencing the compound’s activity .
類似化合物との比較
Similar Compounds
Nicotinic Acid (3-Pyridinecarboxylic Acid): Known for its role as a vitamin (Niacin) and its use in treating hyperlipidemia.
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used as an intermediate in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
特性
分子式 |
C8H7F3N2O3 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC名 |
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F3N2O3/c1-16-6-3(8(9,10)11)2-4(12)5(13-6)7(14)15/h2H,12H2,1H3,(H,14,15) |
InChIキー |
UMUCVQPUKHGIIH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1C(F)(F)F)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
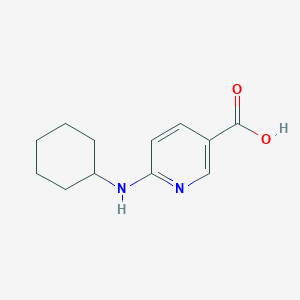
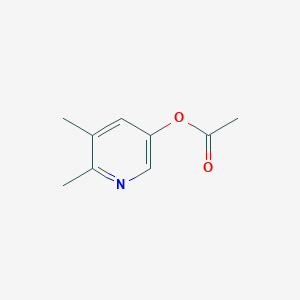

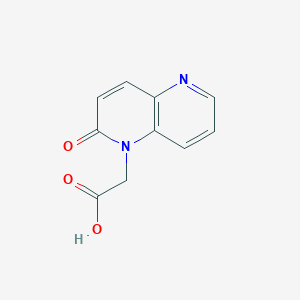
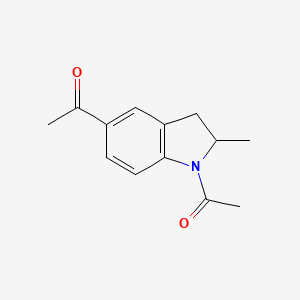
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B8550767.png)
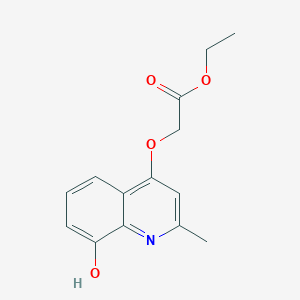
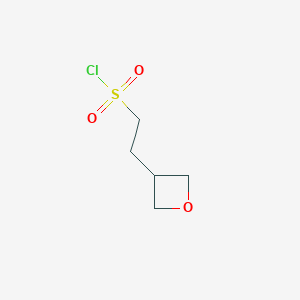

![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)
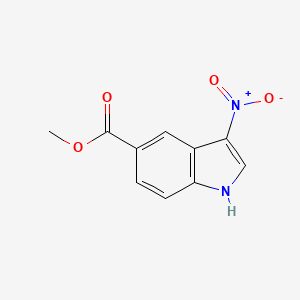
![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)

